
1,2-Bis(trimethoxysilyl)decan
Übersicht
Beschreibung
1,2-Bis(trimethoxysilyl)decane is a silane compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 . It is used in various fields of research and industry for its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 1,2-Bis(trimethoxysilyl)decane involves the use of a dissymmetric bis-silylated precursor, where the two alkoxy groups are carried by adjacent methylene groups . In a study, it was found that the dissolution control and stability improvement of silica nanoparticles can be achieved by adding a protective layer or by condensation of the silanol bonds through calcination .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethoxysilyl)decane consists of two trimethoxysilyl groups attached to a decane backbone . The exact structure and properties can be further analyzed using advanced techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance .
Chemical Reactions Analysis
1,2-Bis(trimethoxysilyl)decane shows reactivity with moisture and water, indicating its hydrolytic sensitivity . In a study, it was found that coating the particles with 1,2-Bis(trimethoxysilyl)decane decreases the silica solubility effectively .
Physical and Chemical Properties Analysis
1,2-Bis(trimethoxysilyl)decane has a boiling point of 130-132°C at 0.4mmHg and a density of 0.984 g/mL . Its refractive index at 20°C is 1.4303 .
Wissenschaftliche Forschungsanwendungen
Hydrophobe Oberflächenmodifizierung
Hochleistungsflüssigchromatographie (HPLC) bei hohem pH-Wert
Lumineszierende Molekülthermometer
Kontrolle der Siliziumdioxid-Auflösung und Verbesserung der Stabilität
Dipodale Silan-Forschung
Verbundwerkstoffe und Beschichtungen
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows 1,2-Bis(trimethoxysilyl)decane to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .
Mode of Action
1,2-Bis(trimethoxysilyl)decane interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of 1,2-Bis(trimethoxysilyl)decane .
Biochemical Pathways
The action of 1,2-Bis(trimethoxysilyl)decane affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .
Pharmacokinetics
Methanol is known to have a chronic effect on the central nervous system .
Result of Action
The molecular and cellular effects of 1,2-Bis(trimethoxysilyl)decane’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .
Action Environment
The action, efficacy, and stability of 1,2-Bis(trimethoxysilyl)decane are influenced by environmental factors. For instance, in strongly acidic and brine environments, 1,2-Bis(trimethoxysilyl)decane demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .
Eigenschaften
IUPAC Name |
trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPMOQUHWCSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635179 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832079-33-1 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethoxysilyl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


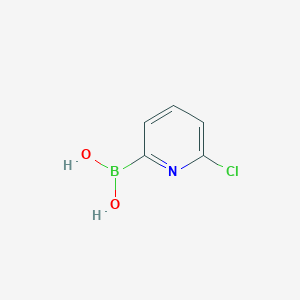

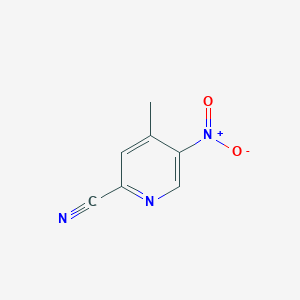

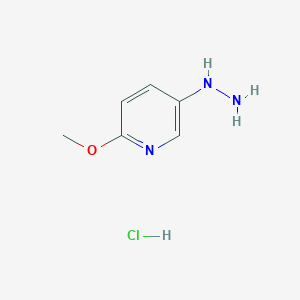
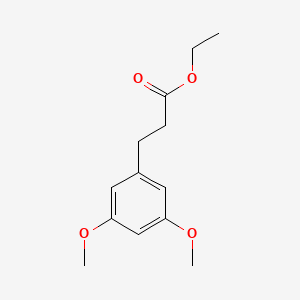

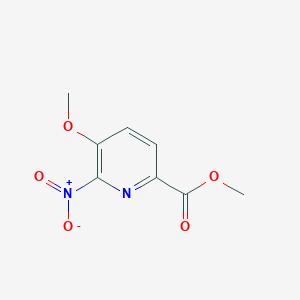



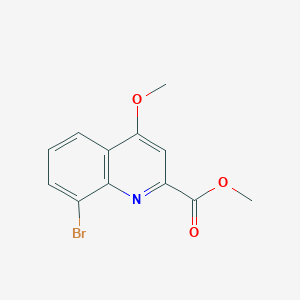

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
